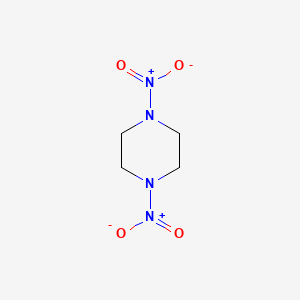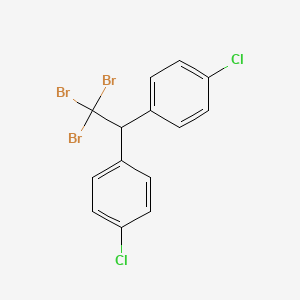
Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- is a synthetic organochlorine compound known for its use as an insecticide. It is structurally related to DDT (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane), which was widely used in the mid-20th century for controlling mosquito-borne diseases like malaria and typhus . The compound’s chemical structure includes two 4-chlorophenyl groups and three bromine atoms attached to an ethane backbone, making it highly stable and persistent in the environment.
准备方法
The synthesis of ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- typically involves the bromination of 2,2-bis(4-chlorophenyl)ethane. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process requires careful handling due to the reactivity of bromine and the potential formation of by-products . Industrial production methods often involve large-scale bromination reactors with precise temperature and pressure controls to ensure high yield and purity of the final product .
化学反应分析
Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- undergoes several types of chemical reactions, including:
Substitution: Halogen substitution reactions can occur, where bromine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like zinc dust. The major products formed from these reactions are often less toxic and more biodegradable than the parent compound .
科学研究应用
Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- has been extensively studied for its applications in various fields:
作用机制
The primary mechanism of action of ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- involves disruption of the nervous system in insects. It interferes with the normal function of sodium channels in nerve cells, leading to uncontrolled nerve impulses and eventual paralysis and death of the insect . The compound’s molecular targets include voltage-gated sodium channels, and its effects are mediated through pathways involving oxidative stress and disruption of cellular homeostasis .
相似化合物的比较
Ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- is similar to other organochlorine compounds such as:
DDT (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane): Both compounds share a similar structure and mode of action, but DDT has been more widely studied and used.
DDE (1,1-dichloro-2,2-bis(4-chlorophenyl)ethylene): A major metabolite of DDT, DDE is less effective as an insecticide but more persistent in the environment.
DDD (1,1-dichloro-2,2-bis(4-chlorophenyl)ethane): Another DDT metabolite, DDD has similar properties but is less toxic to non-target organisms.
The uniqueness of ethane, 2,2-bis(4-chlorophenyl)-1,1,1-tribromo- lies in its bromine atoms, which confer different chemical and physical properties compared to its chlorinated analogs .
属性
CAS 编号 |
4399-08-0 |
|---|---|
分子式 |
C14H9Br3Cl2 |
分子量 |
487.8 g/mol |
IUPAC 名称 |
1-chloro-4-[2,2,2-tribromo-1-(4-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H9Br3Cl2/c15-14(16,17)13(9-1-5-11(18)6-2-9)10-3-7-12(19)8-4-10/h1-8,13H |
InChI 键 |
CCSXMKDJTJMYHF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Br)(Br)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


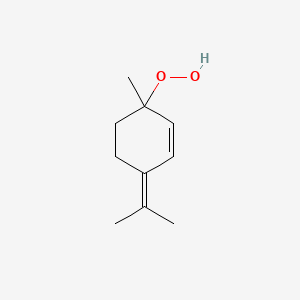
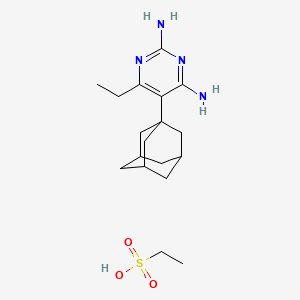
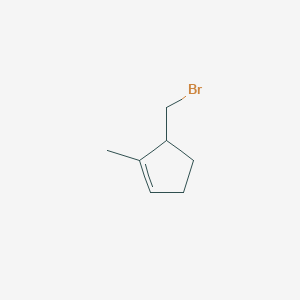
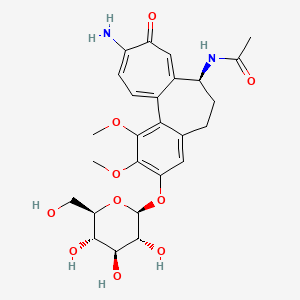
![(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;dihydrochloride](/img/structure/B13729190.png)
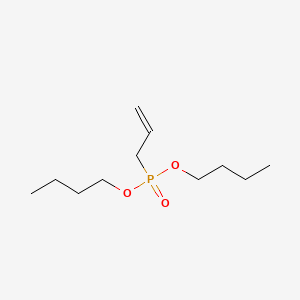

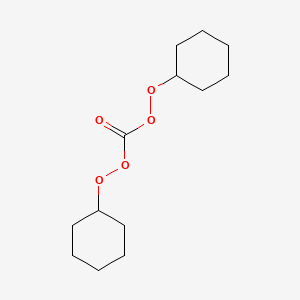
![2-(2,6-Dioxo-3-piperidinyl)-4-[3-[4-[methyl[3-(methylamino)propyl]amino]phenyl]propoxy]isoindoline-1,3-dione](/img/structure/B13729218.png)
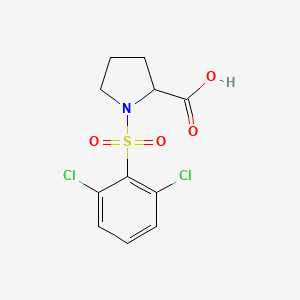
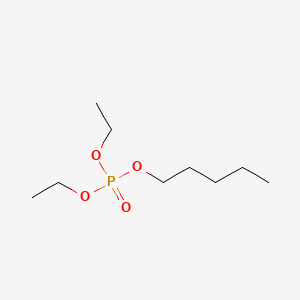
![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid ee](/img/structure/B13729236.png)

